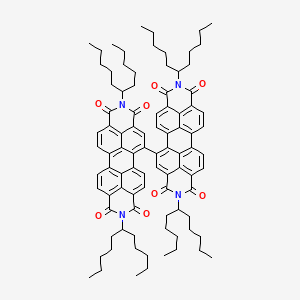

di-PDI

Descripción

Propiedades

Fórmula molecular |

C92H106N4O8 |

|---|---|

Peso molecular |

1395.8 g/mol |

Nombre IUPAC |

11-[6,8,17,19-tetraoxo-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-11-yl]-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |

InChI |

InChI=1S/C92H106N4O8/c1-9-17-25-33-55(34-26-18-10-2)93-85(97)65-47-41-59-61-43-49-69-81-73(91(103)95(89(69)101)57(37-29-21-13-5)38-30-22-14-6)53-71(77(83(61)81)63-45-51-67(87(93)99)79(65)75(59)63)72-54-74-82-70(90(102)96(92(74)104)58(39-31-23-15-7)40-32-24-16-8)50-44-62-60-42-48-66-80-68(52-46-64(76(60)80)78(72)84(62)82)88(100)94(86(66)98)56(35-27-19-11-3)36-28-20-12-4/h41-58H,9-40H2,1-8H3 |

Clave InChI |

SROWQESEJZYBTR-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(CCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCC)CCCCC)C8=C9C2=CC=C3C4=C(C=CC(=C24)C2=C9C4=C(C=C2)C(=O)N(C(=O)C4=C8)C(CCCCC)CCCCC)C(=O)N(C3=O)C(CCCCC)CCCCC)C1=O |

Origen del producto |

United States |

Métodos De Preparación

Langhals High-Temperature Condensation

The classical approach for synthesizing perylene diimides (PDIs) involves reacting perylene-3,4,9,10-tetracarboxylic dianhydride (PDA) with primary amines in molten imidazole at 140–180°C, catalyzed by zinc acetate. This method, while effective for simple PDIs, faces limitations when applied to di-PDIs:

-

Thermal degradation : Prolonged heating above 150°C decomposes sensitive functional groups (e.g., nitriles, esters).

-

Regioisomer mixtures : Bromination of PDA in concentrated HSO produces inseparable 1,6- and 1,7-dibromo regioisomers, complicating dimer synthesis.

-

Low yields (30–45%) : Steric hindrance from bulky linkers reduces coupling efficiency in dimerization steps.

Advances in Room-Temperature Synthesis

DBU/K2_22CO3_33-Mediated Imidization

A breakthrough protocol enables di-PDI synthesis at 20–60°C using:

-

Solvent systems : DMF or DMSO with 1,8-diazabicycloundec-7-ene (DBU) or KCO

-

Mechanism :

-

Yield enhancement : Dilution with HO increases PAA solubility, achieving >95% conversion.

Table 1: Comparative Analysis of Imidization Methods

| Parameter | Langhals Method | DBU/KCO |

|---|---|---|

| Temperature (°C) | 140–180 | 20–60 |

| Time (h) | 24–48 | 4–8 |

| Functional Groups | Limited | Tolerant |

| Yield (%) | 30–45 | 85–95 |

Regioisomeric Control in Di-PDI Synthesis

Palladium-Catalyzed Cyanation

Regioisomerically pure 1,7-dicyano-PDI precursors are critical for optoelectronic applications. Key innovations include:

Recrystallization Techniques

Patent EP2626359B1 demonstrates separation of 1,6- and 1,7-dibromo regioisomers via:

-

Bromination in chlorinated solvents (CHCl, CCl)

Dimerization Strategies

Imide-Linked Dimers

Bay-Area Functionalization

Bromination at the 1,7-positions enables subsequent cross-coupling:

-

Suzuki coupling : 4-Styryl boronic acid with Pd(PPh) yields distyryl-di-EH-PDI (65% yield).

-

Buchwald-Hartwig amination : Introduces electron-donating groups (e.g., diphenylmethylene).

Table 2: Functionalization Methods for Di-PDI Synthesis

| Reaction Type | Substrate | Coupling Agent | Yield (%) |

|---|---|---|---|

| Suzuki | 1,7-Dibromo-PDI | Styryl boronic acid | 65 |

| Cyanation | 1,7-Dibromo-PDI | Zn(CN) | 78 |

| Imide Condensation | PAA salts | Xylylene diamine | 82 |

Analytical Characterization

Spectroscopic Validation

Análisis De Reacciones Químicas

Tipos de reacciones

Las diimidas de perileno experimentan diversas reacciones químicas, incluyendo:

Oxidación: Las diimidas de perileno pueden oxidarse para formar dianhidrido tetracarboxílico de perileno.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Sustitución: Las reacciones de sustitución nucleófila normalmente implican reactivos como la n-butilamina y el bromo.

Productos principales

Oxidación: Dianhidrido tetracarboxílico de perileno.

Reducción: Aniones radicales y dianiones de diimida de perileno.

Sustitución: Diversas diimidas de perileno sustituidas con propiedades fotofísicas alteradas.

Aplicaciones Científicas De Investigación

Las diimidas de perileno tienen una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo por el cual las diimidas de perileno ejercen sus efectos implica sus fuertes capacidades de aceptación de electrones. En las células solares orgánicas, facilitan la separación y el transporte de carga, mejorando la eficiencia general del dispositivo. En la catálisis fotoredox, las formas reducidas de las diimidas de perileno actúan como potentes agentes reductores, permitiendo diversas transformaciones químicas .

Comparación Con Compuestos Similares

Structural and Electronic Properties

Key Findings :

- di-PDI vs. tri-PDI : Tri-PDI exhibits redshifted absorption (580–680 nm vs. 550–650 nm) due to extended conjugation, achieving a higher PCE (4.55%) compared to di-PDI (4.0%) .

- di-PDI vs. SF-PDI2: SF-PDI2 has a deeper LUMO (-3.9 eV vs. -3.8 eV), enhancing electron mobility but requiring compatible donor polymers for optimal performance .

- di-PDI vs. Y6 : Y6’s narrow bandgap (1.3 eV) enables near-infrared absorption, leading to record PCEs (>15%) in OSCs, far surpassing di-PDI .

Morphological Stability

di-PDI-based blends show superior morphological stability compared to ITIC derivatives due to stronger intermolecular interactions and reduced phase separation . However, Y6 and BTA-based NFAs exhibit better thermal stability due to their rigid fused-ring cores .

Charge Transport and Energy Loss

di-PDI’s exciton binding energy (ΔEEX) is ~0.3 eV, lower than fullerene acceptors (FAs, ΔEEX ~0.5 eV) but higher than Y6 (ΔEEX ~0.2 eV). This results in reduced energy loss in di-PDI-based OSCs compared to FAs but higher loss than Y6 .

Actividad Biológica

Di-PDI, or di-carboxy perylene diimide, is a compound belonging to the family of perylene diimides (PDIs), which are known for their unique optical properties and potential biological applications. This article explores the biological activity of di-PDI, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic implications.

Structure and Properties

Di-PDI is characterized by its perylene core with two carboxylic acid groups. This modification enhances its solubility in water and allows for better interaction with biological molecules. The structure of di-PDI can be represented as follows:

This compound exhibits strong fluorescence properties, making it a candidate for various applications in bioimaging and phototherapy.

1. Antioxidant Activity

Di-PDI has been shown to exhibit antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Properties

Recent studies have highlighted the potential of di-PDI as an anticancer agent. The compound can induce apoptosis in cancer cells through the following mechanisms:

- Inhibition of Cell Proliferation : Di-PDI has been found to inhibit the proliferation of various cancer cell lines by interfering with the cell cycle.

- Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

3. Photothermal Effects

The photothermal properties of di-PDI allow it to convert light into heat effectively. When exposed to near-infrared light, di-PDI generates localized heat that can induce cell death in targeted cancer therapies.

Case Study 1: Di-PDI in Cancer Therapy

A study investigated the effects of di-PDI on human breast cancer cell lines (MCF-7). The results indicated that treatment with di-PDI significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry and Western blotting to confirm these findings.

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Di-PDI | 45 | 30 |

This data demonstrates the efficacy of di-PDI as a potential therapeutic agent against breast cancer.

Case Study 2: Antioxidant Effects

Another research focused on the antioxidant capacity of di-PDI in neuronal cells exposed to oxidative stress. The study found that di-PDI treatment reduced reactive oxygen species (ROS) levels significantly compared to untreated controls.

| Treatment | ROS Levels (µM) |

|---|---|

| Control | 15 |

| Di-PDI (10 µM) | 8 |

These findings suggest that di-PDI may protect neuronal cells from oxidative damage, indicating its potential use in neuroprotection strategies.

In Vitro Studies

In vitro assays have demonstrated that di-PDI can effectively bind to proteins and nucleic acids, enhancing its biological activity. For instance, binding studies revealed that di-PDI interacts with key proteins involved in cell signaling pathways, potentially modulating their functions.

In Vivo Studies

Preliminary in vivo studies using animal models have shown that di-PDI can reduce tumor growth when administered alongside photothermal therapy. These studies are crucial for understanding the pharmacokinetics and therapeutic windows of di-PDI in clinical settings.

Q & A

Q. Methodological Guidance :

- Experimental Design : Use a P-E/I-C-O framework (Population: di-PDI samples; Exposure/Intervention: controlled synthesis conditions; Comparison: varying solvent systems or temperature; Outcome: spectroscopic or crystallographic data) to isolate variables and ensure reproducibility .

- Replication : Document synthesis protocols, including reagent purity, reaction times, and purification methods. Provide raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials to enable replication .

- Validation : Cross-validate results using complementary techniques (e.g., X-ray diffraction for structural analysis and DFT calculations for electronic properties) .

Q. Methodological Guidance :

- Metadata Standards : Use DDI (Data Documentation Initiative) or domain-specific templates to document experimental parameters, instrument settings, and data processing steps .

- Repositories : Deposit datasets in NFDI4Chem-supported repositories (e.g., Chemotion, RADAR4Chem) with unique identifiers (DOIs) to meet FAIR principles .

- Peer Review : Submit datasets for peer review alongside manuscripts, ensuring reviewers assess data quality and compliance with FAIRness criteria .

Q. Example Workflow :

Data Collection : Raw spectra → Processed data (baseline correction, peak integration).

Documentation : Attach metadata (instrument model, software version).

Deposit : Upload to Chemotion with a CC-BY license .

How can researchers resolve contradictions between experimental and computational data on di-PDI’s behavior?

Q. Methodological Guidance :

- Triangulation : Compare results across multiple methods (e.g., experimental NMR shifts vs. computational chemical shift predictions) to identify systematic errors .

- Benchmarking : Use validated theoretical models (e.g., DFT functionals calibrated for similar compounds) to reduce computational bias .

- Sensitivity Analysis : Test how variations in input parameters (e.g., solvent models, basis sets) affect computational outcomes .

Q. Methodological Guidance :

- Data Harmonization : Map di-PDI datasets to ontologies (e.g., ChEBI, PubChem) to enable cross-disciplinary queries .

- Meta-Studies : Aggregate data from multiple studies to identify trends (e.g., structure-activity relationships across PDI derivatives) .

- Collaborative Platforms : Use ELNs (Electronic Lab Notebooks) like Chemotion to share annotated datasets with collaborators in materials science or pharmacology .

Q. Example Integration Workflow :

Standardization : Convert di-PDI spectral data to JCAMP-DX format.

Linking : Associate with biological assay data via RDF triples.

Publication : Co-submit to a journal and repository with cross-referenced DOIs .

How should researchers formulate hypothesis-driven questions for di-PDI studies?

Q. Methodological Guidance :

- P-E/I-C-O Framework : Define Population (di-PDI polymorphs), Intervention (doping with electron acceptors), Comparison (undoped samples), and Outcome (charge carrier mobility) .

- Gap Analysis : Review literature to identify understudied aspects (e.g., di-PDI’s photostability in thin-film applications) .

- Feasibility Testing : Pilot experiments to assess data accessibility (e.g., availability of pure di-PDI isomers) .

Example Research Question : “How does halogen substitution (F, Cl, Br) at the di-PDI core influence its electron mobility in organic photovoltaic devices?”

What methodologies are recommended for analyzing di-PDI’s role in complex systems (e.g., drug delivery or energy storage)?

Q. Methodological Guidance :

- Multi-Omics Approaches : Combine spectroscopic data (e.g., FTIR for functional groups) with performance metrics (e.g., battery cycle life) .

- Machine Learning : Train models on di-PDI’s physicochemical properties to predict behavior in novel applications .

- Ethical Compliance : Ensure data collection adheres to institutional review standards, especially for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.